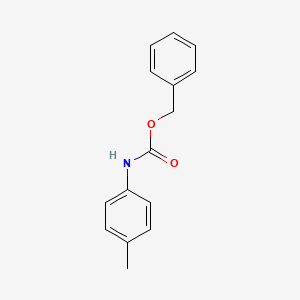![molecular formula C23H25ClN2O3 B14125581 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Chlorophenoxy Intermediate
- React 4-chlorophenol with an appropriate alkylating agent (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) to form 4-chlorophenoxyethane.
- Reaction conditions: Reflux in an organic solvent such as acetone or ethanol.
-
Synthesis of the Quinoline Derivative
- Condense 2,6-dimethyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 6,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde.
- Reaction conditions: Reflux in ethanol.
-
Coupling of Intermediates
- React the chlorophenoxyethane with the quinoline derivative in the presence of a coupling agent (e.g., EDCI) to form the desired amide linkage.
- Reaction conditions: Room temperature in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
-
Reduction
- Reduction of the quinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution
- The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base (e.g., sodium hydroxide) in an organic solvent.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted chlorophenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
-
Biology
- Study of its effects on cellular processes and pathways.
- Use as a tool compound in biochemical assays.
-
Materials Science
- Exploration of its properties as a building block for advanced materials.
- Potential use in the synthesis of polymers or nanomaterials.
-
Industry
- Application in the development of agrochemicals or specialty chemicals.
- Use in the formulation of coatings or adhesives.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
-
Binding to Enzymes
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity through competitive or non-competitive inhibition.
-
Receptor Interaction
- Binding to receptors on the cell surface or within the cell.
- Modulating receptor activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide shares structural similarities with other quinoline derivatives and chlorophenoxy compounds, such as:
- 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide.
- 2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide.
Uniqueness
- The unique combination of the chlorophenoxy group and the quinoline moiety in this compound provides distinct chemical properties and potential applications.
- Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H25ClN2O3 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H25ClN2O3/c1-14-11-17-13-16(21(27)26-20(17)12-15(14)2)9-10-25-22(28)23(3,4)29-19-7-5-18(24)6-8-19/h5-8,11-13H,9-10H2,1-4H3,(H,25,28)(H,26,27) |
Clave InChI |
CVYWVKWARWQWLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


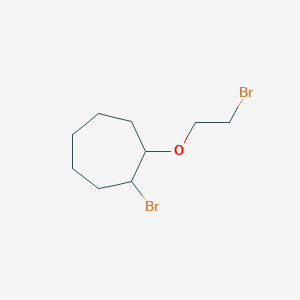
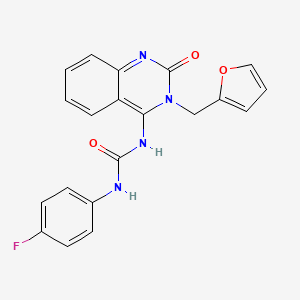
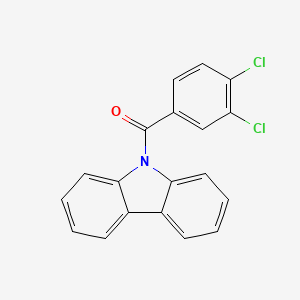
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)

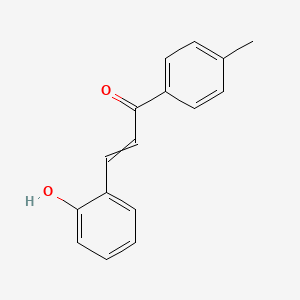
![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
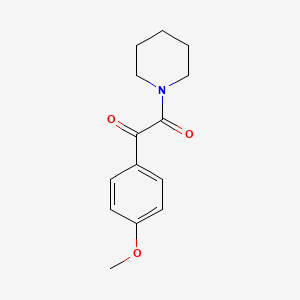
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
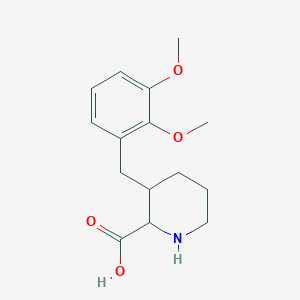
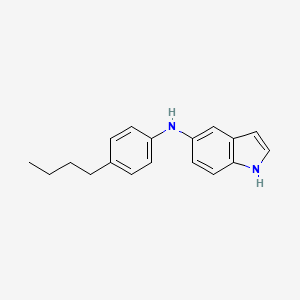
![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
![N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)
